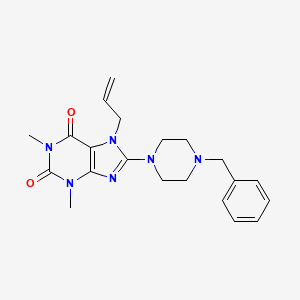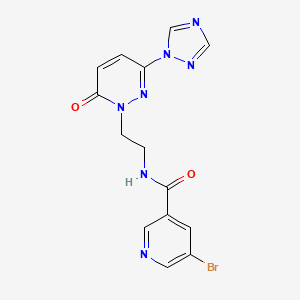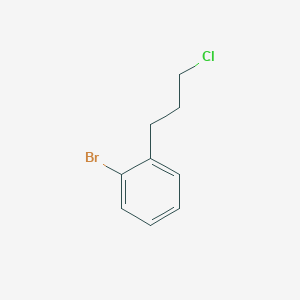
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone, also known as MPAM, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPAM is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and synaptic plasticity.
Mécanisme D'action
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone selectively binds to and modulates the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the activation of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to enhance cognitive function and memory in animal models through its modulation of mGluR5 activity. The compound has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects in drug addiction and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
Future research on (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone could focus on the development of more potent and selective compounds that target mGluR5. Additionally, studies could investigate the therapeutic potential of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in other neurological disorders such as autism spectrum disorder and traumatic brain injury. Finally, research could explore the use of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 1-aminocyclohexane to produce the amide intermediate. The amide intermediate is then reacted with tetrahydrofuran-3-carboxylic acid to form (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has been extensively studied for its potential applications in research. The compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has also been investigated for its potential therapeutic effects in drug addiction and depression.
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-17-7-5-14(6-8-17)15-4-2-3-10-19(12-15)18(20)16-9-11-22-13-16/h5-8,15-16H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYNGBRIYFDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

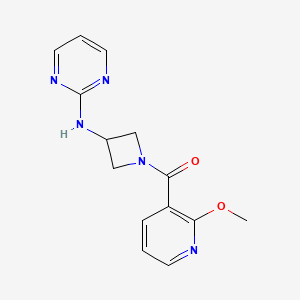

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)
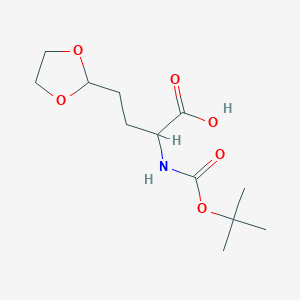
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)
![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)


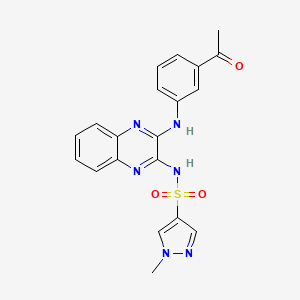
![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)
